Product packaging for 1H-Inden-7-amine(Cat. No.:CAS No. 1314961-95-9)

1H-Inden-7-amine

Cat. No.: B3231189
CAS No.: 1314961-95-9
M. Wt: 131.17 g/mol
InChI Key: AZUMGPCNAPTQAE-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals and other biologically active molecules. mdpi.comencyclopedia.pubnih.gov Their structural diversity and ability to interact with biological targets have made them a focal point of medicinal chemistry research. mdpi.com Aminoindanes, as a class of compounds, represent a unique fusion of a carbocyclic indene (B144670) framework with a pharmacologically crucial amino group. This combination positions them as rigid analogs of phenethylamines, a class that includes many neurotransmitters and psychoactive compounds. frontiersin.org

The significance of 1H-Inden-7-amine within this context lies in its potential to offer a distinct pharmacological profile compared to its more studied isomers. The position of the amino group on the benzene (B151609) ring of the indene scaffold can significantly influence its electronic properties, lipophilicity, and steric interactions with biological receptors. While extensive research has been conducted on how substitutions on the 2-aminoindane backbone affect serotonin (B10506) and dopamine (B1211576) transporter interactions, the specific contributions of a 7-amino group remain an area ripe for investigation. frontiersin.orgresearchgate.netnih.gov The exploration of this compound and its derivatives could therefore unveil novel structure-activity relationships and lead to the development of new therapeutic agents.

Historical Trajectories in Indene Chemistry Research

The journey into the chemistry of indene and its derivatives dates back to the late 19th and early 20th centuries, with early work focusing on its isolation from coal tar and the synthesis of the parent indene and its saturated counterpart, indane. rsc.orgwikipedia.org Foundational synthetic methods, such as intramolecular Friedel-Crafts reactions, were established during this period and continue to be relevant. beilstein-journals.org Over the decades, the synthetic repertoire for creating the indene scaffold has expanded significantly, incorporating a variety of catalytic methods.

Key historical developments in the synthesis of indenes include:

Early Syntheses: Initial methods often involved harsh conditions and have since been refined for better efficiency and substrate scope. rsc.org

Catalytic Innovations: The introduction of transition metal catalysis, utilizing elements like rhodium, iron, and ruthenium, has enabled more efficient and selective indene synthesis. organic-chemistry.orgscispace.com These methods often proceed through C-H bond activation, offering an atom-economical approach to constructing the indene framework. scispace.com

Modern Methodologies: Contemporary approaches continue to evolve, with the development of novel catalytic systems and one-pot procedures to construct functionalized indenes from readily available starting materials. organic-chemistry.org

This rich history of synthetic development has paved the way for the creation of a diverse library of indene derivatives, including the aminoindanes that are of current interest.

Current Research Directions and Emerging Paradigms for Aminoindanes

The initial interest in aminoindanes stemmed from their potential as bronchodilators and analgesics in the 1970s. unodc.orgencyclopedia.pub Research later shifted towards their effects on monoamine transporters, revealing that different isomers and derivatives exhibit varying selectivity for serotonin, dopamine, and norepinephrine (B1679862) transporters. frontiersin.orgnih.gov This has led to their investigation for applications in neurological disorders and as potential therapeutic agents. wikipedia.orgnih.gov

Current research on aminoindanes is characterized by several key themes:

Neurological and Psychiatric Applications: A significant portion of research is dedicated to understanding how aminoindanes interact with the central nervous system. This includes their potential use in treating neurodegenerative diseases like Parkinson's disease and their role as research chemicals to probe the function of monoamine transporters. encyclopedia.pubnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the aminoindane scaffold to understand how different substituents and their positions affect biological activity. This includes the synthesis and evaluation of various ring-substituted and N-alkylated derivatives. unodc.org

Antimicrobial and Antiviral Properties: Emerging research is exploring the potential of aminoindane derivatives as antibacterial and antiviral agents, expanding their therapeutic applicability beyond the central nervous system. researchgate.netresearchgate.net

While much of this research has centered on 1- and 2-aminoindane derivatives, the paradigms established provide a clear roadmap for the investigation of this compound. Future studies will likely focus on the synthesis of 7-aminoindane and its derivatives, followed by a thorough evaluation of their biological activities to determine their unique therapeutic potential. The synthesis of 7-amino-1-indanone, a potential precursor, has been reported, suggesting that the exploration of this less-studied isomer is underway. researchgate.net

Data on Indene and Aminoindane Research

The following tables provide a summary of key compounds and synthetic methods relevant to the study of this compound.

Table 1: Key Compounds in Aminoindane Research

Compound NameChemical StructureKey Research Area
1H-IndeneC9H8Parent scaffold for indene derivatives. wikipedia.org
1-AminoindaneC9H11NInvestigated for neuroprotective properties. wikipedia.org
2-AminoindaneC9H11NStudied for its effects on monoamine transporters and as a research chemical. frontiersin.orgnih.gov
7-Amino-1-indanoneC9H9NOA potential synthetic precursor to this compound. researchgate.net

Table 2: Selected Historical Synthetic Methods for Indenes

MethodDescription
Intramolecular Friedel-Crafts AcylationA classical method for forming the indanone ring system, a precursor to indenes. beilstein-journals.org
Rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynesA modern catalytic method for the synthesis of indene derivatives. organic-chemistry.org
Iron-catalyzed cleavage of sp3 carbon-nitrogen bondsA method to afford functionalized indene derivatives with high regioselectivity. organic-chemistry.org
Ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivativesForms 1-substituted-1H-indene and 1-indanone (B140024) products. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B3231189 1H-Inden-7-amine CAS No. 1314961-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMGPCNAPTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Inden 7 Amine and Its Analogs

Classical Approaches to Aminoindane Synthesis

Classical synthetic methodologies provide foundational routes to aminoindanes, often relying on functional group transformations and well-established reaction mechanisms.

Reductive Amination Strategies for Indanone Precursors

Reductive amination is a cornerstone technique for amine synthesis, involving the conversion of a carbonyl compound (aldehyde or ketone) into an amine via an imine intermediate, which is then reduced. For aminoindane synthesis, 1-indanone (B140024) or its substituted derivatives serve as crucial starting materials.

The general process involves the reaction of a ketone with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine, followed by reduction using agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. Catalytic hydrogenation using hydrogen gas over metal catalysts like palladium on carbon is also a common method masterorganicchemistry.com.

Biocatalytic approaches utilizing enzymes like imine reductases (IREDs) or transaminases have also emerged, offering high selectivity and mild reaction conditions for the asymmetric synthesis of chiral aminoindanes from indanone precursors nih.govgoogle.comresearchgate.netacs.org. For instance, the reductive amination of 1-indanone with propargylamine (B41283) has been demonstrated using biocatalysts nih.gov. Furthermore, manganese-catalyzed hydrogenation of imines derived from indanone derivatives has shown promise for the asymmetric synthesis of amino-indane scaffolds rsc.org.

Table 2.1.1: Representative Reductive Amination Approaches for Aminoindane Synthesis

Starting MaterialAmine Source/ReagentReducing Agent/CatalystConditions (Example)Product TypeYield (%)NotesCitation
1-IndanoneAmmoniaNaBH₃CNMethanol, pH ~61-AminoindaneHighSelective reduction of imine masterorganicchemistry.com
1-IndanonePropargylamineBiocatalyst (IRED)30-37°CN-propargyl-1-aminoindanGood conversionEnzyme-catalyzed nih.gov
1-IndanoneAnilineMn catalyst/H₂Toluene, 70°CN-phenyl-1-aminoindanHighAsymmetric synthesis rsc.org
4-Cyano-1-indanoneHydroxylamineTwo-step (ketoxime formation, then reduction)Ethanol/Water, NaOHRacemic 4-cyano-1-aminoindaneN/ARacemic synthesis google.com

Alkylation Reactions of Indene (B144670) Derivatives

While direct alkylation of indene derivatives to introduce an amino group at the 7-position is less commonly detailed in the provided literature compared to other C-N bond-forming reactions, general strategies for functionalizing indene systems exist. Organocatalytic allylic alkylation of indene-2-carbaldehydes using chiral tertiary amines has been reported, demonstrating enantioselective C-C bond formation rsc.org. Transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed for C-N bond formation on indene scaffolds, typically involving aryl or vinyl halides and amines magtech.com.cnresearchgate.net. However, specific examples of direct alkylation of an indene derivative at the 7-position to install an amine are not prominently featured.

Hofmann and Curtius Rearrangement Pathways in Indenamine Formation

The Hofmann and Curtius rearrangements are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. These reactions proceed through isocyanate intermediates.

The Hofmann rearrangement typically involves the treatment of a primary amide with a halogen (e.g., bromine) and a base, leading to an N-haloamide, which rearranges to an isocyanate. Subsequent hydrolysis yields the primary amine and carbon dioxide ntu.edu.sglibretexts.orgorganicchemistrytutor.comtcichemicals.comchemistrysteps.com.

The Curtius rearrangement involves the thermal decomposition of an acyl azide, derived from a carboxylic acid or its derivative, to form an isocyanate. This isocyanate can then be hydrolyzed to the amine, or reacted with alcohols to form carbamates, or with amines to form ureas ntu.edu.sglibretexts.orgresearchgate.netnih.govorganic-chemistry.org.

While these rearrangements are versatile for amine synthesis from various carboxylic acids, specific applications to indene or indane systems, particularly to achieve the 7-amino substitution, are not explicitly detailed in the provided snippets. However, their general applicability suggests they could be employed if a suitable 7-substituted indene or indane carboxylic acid precursor were available.

Table 2.1.3: General Hofmann and Curtius Rearrangement Pathways

Reaction TypeStarting MaterialKey IntermediateProduct (after hydrolysis)Key Reagents/ConditionsCarbon LossCitation
Hofmann RearrangementPrimary AmideIsocyanatePrimary AmineBr₂, Base (e.g., NaOH)1 ntu.edu.sglibretexts.org
Curtius RearrangementAcyl Azide (from Carboxylic Acid)IsocyanatePrimary AmineThermal decomposition, then H₂O1 libretexts.orgresearchgate.netnih.gov
Curtius RearrangementAcyl Azide (from Carboxylic Acid)IsocyanateCarbamateAlcohol (e.g., t-BuOH), then heat/acid1 researchgate.netnih.govorganic-chemistry.org

Modern Catalytic Methods in 1H-Inden-7-amine Synthesis

Modern synthetic chemistry leverages transition metal catalysis and organocatalysis to achieve more efficient, selective, and often enantioselective synthesis of complex molecules like aminoindanes.

Transition-Metal Catalyzed Amination Reactions

Transition-metal catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing amine functionalities. These reactions typically involve the coupling of aryl or vinyl halides (or pseudohalides like triflates) with amines in the presence of a palladium or copper catalyst and a base magtech.com.cnresearchgate.netnih.govunimi.it.

While direct examples for the synthesis of this compound via Buchwald-Hartwig amination of a 7-haloindene are not explicitly detailed, the methodology is well-established for forming C-N bonds on various aromatic and heteroaromatic systems, including indene derivatives magtech.com.cnresearchgate.net. Palladium-catalyzed amination of triflates has also been reported nih.gov. Other transition-metal catalyzed C-H amination strategies, using agents like anthranils, are also being developed kaist.ac.krrsc.org.

Table 2.2.1: Transition-Metal Catalyzed C-N Bond Formation Strategies

Reaction TypeSubstrate TypeAmine SourceCatalyst System (Example)Conditions (General)Product TypeCitation
Buchwald-Hartwig AminationAryl/Vinyl Halides/TriflatesAminesPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., phosphine), BaseSolvent, HeatAryl/Vinyl Amines magtech.com.cnresearchgate.netnih.govunimi.it
C-H AminationC-H BondsAminating Agent (e.g., Anthranil)Transition Metal Catalyst (e.g., Ir, Pd)Solvent, HeatAminated Products kaist.ac.krrsc.org
Alkene CarboaminationAlkenesAminesPd catalystSpecific conditions varyChiral Aminoindanes mdpi.com

Asymmetric Synthesis of Chiral Aminoindanes

The synthesis of enantiomerically pure aminoindanes is of significant interest, particularly for pharmaceutical applications. Several strategies have been developed:

Asymmetric Reductive Amination: As mentioned in section 2.1.1, biocatalytic methods using enzymes like transaminases or imine reductases, or chemocatalytic methods using chiral catalysts (e.g., manganese-based catalysts), can achieve high enantioselectivity in the reductive amination of indanone derivatives google.comresearchgate.netacs.orgrsc.org.

Chiral Auxiliary Methods: The use of chiral auxiliaries, such as (R)-phenylglycine amide, in the diastereoselective reduction of ketimines derived from 1-indanone has been employed to synthesize enantiomerically pure 1-aminoindanes researchgate.net.

Organocatalysis: Chiral Brønsted acids have been utilized to catalyze intramolecular iminium-ion cyclizations, leading to chiral 1-aminoindenes and aminoindanes with high enantioselectivities thieme-connect.com.

Transition-Metal Catalyzed Annulation: Enantioselective [3+2] annulation reactions of aldimines with alkenes, catalyzed by chiral half-sandwich scandium complexes, provide a direct route to multisubstituted chiral 1-aminoindanes acs.orgnih.gov. Palladium-catalyzed alkene carboamination reactions have also been developed for chiral aminoindane synthesis mdpi.com.

Table 2.2.2: Strategies for Asymmetric Synthesis of Chiral Aminoindanes

MethodStarting Material/Substrate TypeCatalyst/AuxiliaryKey TransformationProduct TypeEnantioselectivity (ee%)Citation
Asymmetric Reductive Amination1-Indanone DerivativesEnzymes (IREDs, Transaminases)Imine ReductionChiral AminoindanesHigh google.comresearchgate.netacs.org
Asymmetric Reductive Amination1-Indanone DerivativesMn catalystImine HydrogenationChiral AminoindanesHigh rsc.org
Chiral Auxiliary Method1-Indanone (via ketimine)(R)-Phenylglycine amideDiastereoselective reduction(S)-1-Aminoindane96% ee researchgate.net
Organocatalysis2-AlkenylbenzaldiminesChiral Brønsted acidIminium-ion cyclizationChiral 1-AminoindenesHigh thieme-connect.com
[3+2] AnnulationAldimines + AlkenesChiral Sc catalystC-H ActivationChiral 1-AminoindanesUp to 99:1 er acs.orgnih.gov

Compound List:

this compound

1-Indanone

7-Amino-1-indanone

7-Iodo-1-indanone

1-Aminoindane

(S)-1-Aminoindane

N-propargyl-1-aminoindan

N-phenyl-1-aminoindan

4-cyano-1-indanone

4-cyano-1-aminoindane

2-chloro-3-amino indenone derivatives

2,3-dichloro indenones

Indene

Indene-2-carbaldehydes

Ammonia

Propargylamine

Aniline

Hydroxylamine

Primary Amide

Acyl Azide

Isocyanate

Carbamic Acid

Carbamate

Urea

Aryl Halides

Vinyl Halides

Triflates

Aldehydes

Ketones

Imines

Olefins

Aldimines

Alkenes

Anthranils

(R)-Phenylglycine amide

2-Alkenylbenzaldimines

4-substituted 1-indanone

7-substituted indene/indane carboxylic acid

Reactivity and Reaction Mechanisms of 1h Inden 7 Amine

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 1H-Inden-7-amine is susceptible to electrophilic aromatic substitution. The amino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions relative to its attachment point. However, due to the fused nature of the indene (B144670) ring, the regioselectivity is primarily directed to the C4 and C6 positions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are anticipated to proceed at these positions, although specific literature on this compound is sparse. The high reactivity of the amino group often necessitates the use of a protecting group, such as an acetyl group, to prevent side reactions and control the regiochemical outcome.

Nucleophilic substitution reactions involving the amino group are also a key feature of its chemistry. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily participating in reactions with alkyl halides, acyl chlorides, and other electrophilic species. These reactions lead to the formation of secondary and tertiary amines, amides, and sulfonamides, respectively. The efficiency of these reactions is influenced by steric hindrance around the amino group and the electronic nature of the reaction partner.

Reaction TypeReagentProduct Type
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
AcylationAcyl Chloride (RCOCl)Amide
SulfonylationSulfonyl Chloride (RSO2Cl)Sulfonamide

Functional Group Transformations and Derivatization Strategies

The amino group of this compound is a versatile handle for a wide range of functional group transformations. Diazotization of the primary amine with nitrous acid yields a diazonium salt, a highly valuable intermediate that can be converted into a variety of other functional groups. For instance, treatment with copper(I) salts (Sandmeyer reaction) can introduce halides (Cl, Br) or a cyano group. Hydrolysis of the diazonium salt affords the corresponding phenol, while reaction with fluoroboric acid followed by heating (Schiemann reaction) provides the fluoro derivative.

Derivatization strategies often focus on modifying the amino group to modulate the compound's physical and chemical properties. Acylation, for example, can be used to introduce a variety of substituents, altering solubility and biological activity. The formation of Schiff bases through condensation with aldehydes and ketones is another common derivatization, yielding imines that can be further modified or used in cyclization reactions.

Starting MaterialReagent(s)Product Functional Group
This compound1. NaNO2, HCl2. CuCl7-Chloro-1H-indene
This compound1. NaNO2, HCl2. CuCN1H-Indene-7-carbonitrile
This compound1. NaNO2, HCl2. H2O, Δ1H-Inden-7-ol
This compoundAldehyde/KetoneImine (Schiff Base)

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites on the indene ring, makes it a valuable precursor for the synthesis of novel heterocyclic systems. Intramolecular cyclization reactions can be designed to form new rings fused to the indene core. For example, reaction with bifunctional reagents can lead to the formation of five-, six-, or seven-membered heterocyclic rings containing nitrogen.

One common strategy involves the reaction of the amino group with a reagent containing a second reactive site that can subsequently react with a position on the indene ring, either on the aromatic or the five-membered ring portion. The specific conditions and the nature of the cyclizing agent determine the structure of the resulting polycyclic compound. While specific examples for this compound are not extensively documented, analogous reactions with other amino-substituted aromatic compounds are well-established and suggest similar reactivity.

Catalytic Transformations of this compound and its Derivatives

Catalytic methods can be employed to effect various transformations on this compound and its derivatives. Catalytic hydrogenation of the cyclopentene (B43876) double bond is a common reaction, leading to the formation of the corresponding 7-aminoindan. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) can influence the stereochemical outcome of this reduction.

Furthermore, derivatives of this compound can participate in a range of transition-metal-catalyzed cross-coupling reactions. For instance, if the amino group is converted to a halide or triflate, it can undergo Suzuki, Heck, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are powerful tools for the synthesis of complex molecules with diverse functionalities.

Stereochemical Outcomes in Reactions Involving this compound

Reactions that introduce a new chiral center into the this compound scaffold can lead to the formation of stereoisomers. For instance, the catalytic hydrogenation of the double bond in the five-membered ring can, in principle, generate a chiral center at the C1 position, depending on the substitution pattern. The stereochemical outcome of such reactions is often influenced by the catalyst and the steric environment of the substrate.

In reactions involving the formation of derivatives, if a chiral reagent is used, diastereomeric products can be formed. The stereoselectivity of these reactions depends on the steric and electronic interactions between the substrate and the chiral reagent in the transition state. While specific studies on the stereochemical outcomes of reactions involving this compound are limited, the general principles of stereoselective synthesis would apply. The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of potential research interest, given the importance of stereochemistry in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and purity of organic molecules. Its high resolution and sensitivity allow for detailed analysis of molecular environments, reaction pathways, and stereochemistry.

NMR spectroscopy is pivotal in identifying and characterizing reaction intermediates and final products, especially in complex synthetic routes. For compounds related to 1H-Inden-7-amine, such as isomeric inden-7-amines, ¹H and ¹³C NMR spectroscopy provides characteristic signals that confirm structural assignments. For instance, studies on isomeric inden-7-amines have reported specific chemical shifts for aromatic protons and carbons, as well as aliphatic protons and carbons, enabling the differentiation between isomers and confirmation of the indene (B144670) framework researchgate.net. General NMR characteristics of amines include signals for N-H protons, which often appear as broad singlets due to rapid proton exchange, and deshielded protons on carbons adjacent to the nitrogen atom iaea.orgscielo.br. In the context of amine-catalyzed reactions, inline NMR monitoring has been employed to identify key intermediates, such as acetyl ammonium (B1175870) ions, and to elucidate reaction mechanisms by tracking the disappearance of reactants and the appearance of products and intermediates over time researchgate.net.

Table 1: Key NMR Characterization Data for Isomeric Inden-7-amines (Representative Findings)

Nucleus/ProtonChemical Shift (ppm)Multiplicity & IntegrationAssignment (Example)Notes
¹H NMR2.16s, 6HCH₃Mixture of isomers
¹H NMR3.10s, 4HCH₂Mixture of isomers
¹H NMR6.45–6.51m, 4HAromatic HMixture of isomers
¹H NMR6.77d, J = 7.5 Hz, 2HAromatic HMixture of isomers
¹H NMR7.07t, J = 7.7 Hz, 2HAromatic HMixture of isomers
¹³C NMR16.8CH₃CH₃Mixture of isomers
¹³C NMR39.7CH₂CH₂Mixture of isomers
¹³C NMR111.4CHAromatic CHMixture of isomers
¹³C NMR126.9CAromatic CMixture of isomers
¹³C NMR127.6CHAromatic CHMixture of isomers
¹³C NMR127.7CHAromatic CHMixture of isomers
¹³C NMR141.0CAromatic CMixture of isomers
¹³C NMR145.0CAromatic CMixture of isomers
¹³C NMR146.8CAromatic CMixture of isomers

*Data adapted from researchgate.net. Specific assignments are illustrative based on typical indene NMR patterns.

The determination of enantiomeric purity is crucial for chiral molecules like potential derivatives of this compound. NMR spectroscopy offers effective methods for chiral discrimination by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with enantiomers to form transient diastereomeric species, leading to distinct chemical shifts in the NMR spectrum. Chiral auxiliaries such as BINOL derivatives, crown ethers, and chiral phosphonates have been successfully used to differentiate enantiomers of primary amines, amino alcohols, and other chiral compounds, enabling accurate determination of enantiomeric excess (ee) iaea.orgrsc.orgresearchgate.netacs.orgnih.gov. The use of ¹H pure shift NMR sequences can further enhance resolution for overcrowded spectra, improving the accuracy of chiral analysis rsc.org.

NMR spectroscopy is instrumental in providing mechanistic insights into chemical reactions. By monitoring reactions in situ, researchers can track the formation and consumption of intermediates, study reaction kinetics, and identify the roles of catalysts. For amine-catalyzed reactions, NMR studies have revealed key intermediates and proposed reaction pathways, such as the formation of acetyl ammonium ions in acetylation reactions researchgate.net. Computational studies, often complemented by NMR data, can further elucidate the structures, formation pathways, and kinetic properties of elusive intermediates in organocatalysis, including those involving enamines nih.govdoaj.org.

X-ray Crystallographic Analysis of this compound Salts and Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled detail on molecular conformation, packing, and intermolecular interactions.

Table 2: Common Intermolecular Interactions in Indene/Indanamine Crystal Structures

Interaction TypeDescription / SignificanceRepresentative Sources
N-H···Cl⁻ Hydrogen BondIonic interaction in amine hydrochloride salts, stabilizing crystal lattice. wikipedia.org
O-H···O Hydrogen BondConnects molecules into chains or networks; common in hydroxyl-containing derivatives. researchgate.netmdpi.com
C-H···O Hydrogen BondWeaker interactions contributing to overall crystal packing and stability. researchgate.netmdpi.com
N-H···N Hydrogen BondObserved in amine-containing structures, linking molecules.
π-π StackingInteractions between aromatic rings, influencing molecular arrangement. researchgate.netmdpi.com
C-H···π InteractionWeak interactions involving aromatic systems. mdpi.com

Compound Names

this compound

Indene-1,3-dione derivatives

Indanamine salts

Isomeric inden-7-amines

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The requested sections and subsections, such as Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, prediction of spectroscopic parameters, reaction pathway modeling, and molecular dynamics simulations, require specific research data that is not available in the public domain for this particular molecule.

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Computational and Theoretical Studies on 1h Inden 7 Amine

Molecular Dynamics Simulations

Intermolecular Interactions with Solvents or Reagents

The study of intermolecular interactions between a solute and solvent is crucial for understanding reaction mechanisms, solubility, and the conformational stability of molecules. For 1H-Inden-7-amine, computational methods such as molecular dynamics (MD) simulations and density functional theory (DFT) provide profound insights into these non-covalent interactions at an atomic level. ulisboa.ptresearchgate.net

MD simulations are employed to model the dynamic behavior of this compound in a solvent box over time, allowing for the characterization of the solvation shell and the average orientation of solvent molecules around the solute. nih.govresearchgate.net These simulations can reveal the nature of hydrogen bonding between the primary amine group (-NH₂) of the molecule and protic solvents like water or methanol, as well as interactions with aprotic solvents. The indenyl ring system, being aromatic, can participate in π-π stacking with aromatic solvents or reagents and cation-π interactions.

DFT calculations are utilized to obtain a more detailed and static picture of the interaction energies and geometries. biointerfaceresearch.comresearchgate.net By optimizing the geometry of a cluster containing one molecule of this compound and one or more solvent molecules, the binding energy can be precisely calculated. Advanced theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can further dissect these interactions. mdpi.commdpi.com QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds, including weak intermolecular contacts. mdpi.com SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction (polarization), and dispersion, providing a quantitative understanding of the forces driving the interaction. mdpi.com For instance, the interaction between the amine group and a water molecule would be dominated by electrostatic and induction forces, indicative of a strong hydrogen bond.

Table 1: Computational Methods for Analyzing Intermolecular Interactions of this compound

Computational MethodObjectiveKey OutputsInteraction Types Analyzed
Molecular Dynamics (MD) SimulationAnalyze the dynamic behavior of the solute-solvent system and characterize the solvation structure.Radial distribution functions, coordination numbers, hydrogen bond lifetimes, diffusion coefficients.Hydrogen bonding, van der Waals forces, π-interactions.
Density Functional Theory (DFT)Calculate the optimized geometry and interaction energy of small molecular clusters.Binding energies, geometric parameters (bond lengths, angles), vibrational frequencies.Hydrogen bonding, dipole-dipole interactions, dispersion forces.
Quantum Theory of Atoms in Molecules (QTAIM)Characterize the nature of chemical bonds and non-covalent interactions based on electron density topology.Bond critical points, electron density (ρ), Laplacian of electron density (∇²ρ).Covalent vs. non-covalent character of interactions (e.g., hydrogen bonds).
Symmetry-Adapted Perturbation Theory (SAPT)Decompose the total interaction energy into distinct physical components.Energies for electrostatic, exchange, induction, and dispersion components.Quantification of the fundamental forces driving complex formation.

In Silico Approaches for Scaffold Design and Chemical Space Exploration

The this compound framework represents a valuable scaffold for medicinal chemistry due to its rigid bicyclic structure and the presence of a reactive amine handle, which allows for diverse chemical modifications. In silico methods are instrumental in leveraging this scaffold to design novel compounds and systematically explore the vast chemical space surrounding it. mdpi.commdpi.com

Chemical space exploration begins with the enumeration of a virtual library based on the this compound core. nih.gov This is achieved by computationally decorating the scaffold at specific positions—primarily through derivatization of the amine group (e.g., amidation, alkylation) or substitution on the aromatic ring. This process can generate virtual libraries containing millions to billions of compounds. nih.gov

Once generated, these libraries are subjected to computational filtering and screening. Initially, filters are applied to select for compounds with desirable physicochemical properties, such as appropriate molecular weight, lipophilicity (LogP), and hydrogen bond donor/acceptor counts, to ensure drug-likeness. mdpi.com Subsequently, more sophisticated screening techniques like pharmacophore modeling and molecular docking are used to identify potential hits for a specific biological target. nih.govnih.gov Molecular docking, for example, predicts the preferred orientation of a ligand within the binding site of a protein, providing an estimate of its binding affinity. nih.gov This allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and biological evaluation, significantly accelerating the drug discovery process.

Table 2: In Silico Workflow for Scaffold-Based Drug Design using this compound

StepMethodologyObjectiveTypical Output
1. Scaffold DefinitionManual selection of the this compound core structure and identification of modification points.Define the constant region of the virtual library.A 2D or 3D representation of the core scaffold.
2. Virtual Library GenerationCombinatorial enumeration using libraries of virtual reagents (e.g., carboxylic acids, alkyl halides).Explore the chemical space around the scaffold by creating a large set of virtual derivatives.A database of novel chemical structures (e.g., in SDF or SMILES format).
3. Property Calculation & FilteringCalculation of molecular descriptors (e.g., MW, LogP, TPSA) and application of drug-likeness filters (e.g., Lipinski's Rule of Five).Remove compounds with predicted poor ADME properties to enrich the library with promising candidates.A smaller, filtered library of compounds with desirable physicochemical properties.
4. Virtual ScreeningStructure-based methods (e.g., Molecular Docking) or ligand-based methods (e.g., Pharmacophore Screening).Identify compounds that are predicted to bind effectively to a specific biological target.A ranked list of virtual hits based on docking scores or pharmacophore fit values.
5. Hit PrioritizationVisual inspection of binding modes, analysis of intermolecular interactions with the target, and clustering of top-scoring compounds.Select a diverse and promising set of virtual hits for synthesis and experimental testing.A final selection of 10-100 high-priority candidate molecules.

Applications of 1h Inden 7 Amine As a Synthetic Scaffold in Academic Research

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and materials. While direct literature on 1H-Inden-7-amine's use as a precursor is limited, related amino-indene structures have demonstrated utility in forming complex heterocyclic systems. For instance, aminoindenes have been reported to react with formamidine (B1211174) acetate (B1210297) to yield indeno[1,2-d]pyrimidines researchgate.net. Indan-1,3-dione, a related bicyclic structure, serves as a versatile building block for a wide array of indeno-fused heterocycles, including indenopyrazoles and indenopyrimidines, many of which exhibit promising biological activities researchgate.net. This suggests that the indene (B144670) scaffold, when functionalized with an amine group such as in this compound, could serve as a valuable starting material for constructing novel heterocyclic architectures.

Building Block for Complex Organic Molecular Architectures

The rigid structure of the indene framework makes it an attractive building block for constructing complex organic molecular architectures. Amino-indane derivatives, which share the bicyclic indane core with indenes, are recognized as valuable synthons in organic synthesis. For example, N-FMOC-DL-1-AMINOINDANE-1-CARBOXYLIC ACID is utilized as a building block in the pharmaceutical industry and biochemical research for creating molecules with specific biological activities lookchem.com. Similarly, aminoindane carboxylic acids have been noted for their stabilizing effect on the formation of helical structures in peptidomimetics mdpi.com. The potential exists for this compound to be incorporated into larger molecular designs, contributing its unique structural rigidity and the reactive amine handle for further derivatization, thereby enabling the construction of intricate three-dimensional molecular architectures.

Role in the Design and Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing catalytic methodologies. Research has shown that 1-aminoindenes can be synthesized enantioselectively via cobalt-catalyzed [3 + 2] annulation reactions acs.orgresearchgate.net. These chiral 1-aminoindene derivatives are valuable intermediates for the synthesis of chiral ligands, which are essential components in asymmetric catalysis. While specific examples directly using this compound to create ligands are not detailed, its structural features—a rigid indene core with an amine group—make it a plausible precursor for designing novel ligand systems. Such ligands could potentially be employed in various transition metal-catalyzed reactions, including those involving C-H activation or cross-coupling, contributing to the development of more efficient and selective catalytic processes.

Scaffold for Pharmaceutical Lead Discovery and Structure-Activity Relationship Studies (focus on chemical design, not biological effects)

The indene and amino-indane scaffolds are frequently encountered in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with biological targets. While direct research on this compound as a scaffold for pharmaceutical lead discovery is scarce, numerous studies on related amino-indane derivatives highlight its potential. For instance, amino-indanes are employed in the synthesis of compounds with potential pharmacological activities, including monoamine oxidase B inhibitors used in neurodegenerative disease research smolecule.combldpharm.comchemscene.comcymitquimica.com. Structure-activity relationship (SAR) studies often involve modifying such scaffolds to optimize binding affinity and selectivity nih.govnih.govresearchgate.netresearchgate.net. The indene nucleus itself is found in molecules explored for various therapeutic applications researchgate.netresearchgate.netekb.eg. Therefore, this compound could serve as a foundational structure for designing libraries of compounds for SAR studies, where modifications to the amine group or the indene ring could systematically explore chemical space for potential drug leads.

Integration into Polymeric and Materials Science Research

The incorporation of organic molecules into polymeric materials can imbue them with novel properties for applications in materials science and organic electronics. One study describes a polymer synthesized from an amino-indane derivative, highlighting the potential for such structures in materials science cymitquimica.com. Additionally, 2-aminoindane-2-carboxylic acid has been noted for its potential integration into polymer formulations chemimpex.com. While direct applications of this compound in polymer science are not extensively documented, its amine functionality suggests it could participate in polymerization reactions or be grafted onto polymer backbones, potentially leading to materials with tailored electronic, optical, or mechanical properties.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex organic molecules like 1H-Inden-7-amine often presents challenges related to efficiency, cost-effectiveness, and environmental impact. Future research should prioritize the development of novel synthetic methodologies that adhere to the principles of green chemistry. This includes exploring catalytic approaches that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Potential avenues for investigation include:

Biocatalysis: Investigating enzymatic routes for specific functionalization steps or for the direct synthesis of the indene (B144670) amine core, leveraging the high selectivity and mild reaction conditions offered by enzymes.

Flow Chemistry: Implementing continuous flow processes can enhance reaction control, improve safety, and facilitate scalability, potentially leading to more efficient and reproducible syntheses.

Catalyst Development: Designing new homogeneous or heterogeneous catalysts, possibly based on earth-abundant metals or organocatalysts, to achieve high yields and selectivities under milder conditions.

Atom Economy: Developing synthetic strategies that maximize the incorporation of starting material atoms into the final product, thereby minimizing by-product formation.

Table 7.1: Potential Sustainable Synthetic Approaches for this compound

ApproachKey AdvantagesPotential Challenges
BiocatalysisHigh selectivity, mild conditions, reduced wasteEnzyme availability, substrate scope, scalability
Flow ChemistryEnhanced control, improved safety, scalabilityReactor design, initial setup costs
Novel CatalysisHigher efficiency, milder conditions, reduced wasteCatalyst design and optimization, cost of catalysts
Alternative SolventsReduced environmental impact, improved safetySolubility issues, separation challenges

Exploration of New Reactivity Modes and Catalytic Applications

The dual functionality of this compound—the π-rich indene system and the nucleophilic amine group—offers diverse possibilities for chemical transformations. Research into new reactivity modes could uncover unprecedented synthetic pathways and applications.

Key areas for exploration include:

Ligand Design: The amine group can act as a coordinating site for transition metals. Investigating this compound and its derivatives as ligands in various catalytic processes, such as cross-coupling reactions, asymmetric hydrogenation, or C-H activation, could lead to the development of novel catalytic systems.

Organocatalysis: The amine functionality could be exploited in organocatalytic reactions, potentially acting as a Brønsted base, nucleophile, or hydrogen bond donor.

Directed Functionalization: The amine group might serve as a directing group for regioselective functionalization of the indene ring system, enabling the synthesis of complex substituted indenes.

Electrophilic Aromatic Substitution: Understanding and controlling electrophilic substitution on the aromatic part of the indene ring, influenced by the amine substituent, could open new synthetic avenues.

Table 7.2: Potential Catalytic Applications of this compound Derivatives

Application AreaRole of this compound DerivativeExpected Outcome
Cross-Coupling ReactionsLigand for transition metalsEnhanced reactivity, improved selectivity, broader substrate scope
Asymmetric HydrogenationChiral ligand/organocatalystEnantioselective reduction of prochiral substrates
C-H FunctionalizationDirecting group/ligandRegioselective activation and functionalization of C-H bonds
Oxidation/Reduction ReactionsCatalyst/MediatorDevelopment of new redox transformations with improved efficiency
Polymerization CatalysisInitiator/LigandControl over polymer architecture and properties

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry plays a vital role in modern chemical research, enabling the prediction of molecular properties, reaction pathways, and interactions. For this compound, advanced computational modeling can accelerate discovery and optimize synthetic strategies.

Future research directions using computational methods include:

Predicting Reactivity: Employing Density Functional Theory (DFT) to model the electronic structure and predict the reactivity of this compound in various transformations, identifying preferred reaction sites and transition states.

Mechanism Elucidation: Using computational tools to understand the detailed mechanisms of reactions involving this compound, which can guide experimental design and optimization.

Virtual Screening: Conducting in silico screening of potential derivatives for specific biological activities or material properties, thereby prioritizing experimental efforts.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization and identification of synthesized compounds and intermediates.

Molecular Dynamics: Simulating the behavior of this compound in different environments (e.g., solvent, biological matrices) to understand solvation effects and potential interactions.

Integration of this compound into Emerging Areas of Chemical Science

The inherent structural features of this compound make it a promising candidate for integration into various cutting-edge fields within chemical science.

Potential integration areas include:

Materials Science: Exploring its use as a building block for novel functional materials, such as organic semiconductors, conductive polymers, or components in optoelectronic devices, leveraging the π-conjugated system of the indene core. Its amine group could also facilitate polymerization or cross-linking.

Medicinal Chemistry: While specific applications are not detailed here, the indene scaffold is present in various biologically active molecules. This compound could serve as a valuable scaffold or intermediate for the synthesis of new drug candidates targeting a range of diseases. Structure-activity relationship (SAR) studies on its derivatives could reveal important insights.

Agrochemicals: Investigating its potential as a lead compound or intermediate in the development of new pesticides, herbicides, or plant growth regulators, given the diverse biological activities often found in nitrogen-containing heterocycles.

Supramolecular Chemistry: Designing self-assembling systems or host-guest complexes utilizing the specific arrangement of functional groups in this compound.

Overcoming Stereochemical Control Challenges in Complex Derivatizations

Many applications, particularly in medicinal chemistry and advanced materials, require precise control over stereochemistry. Derivatizing this compound can introduce chiral centers, making stereoselective synthesis a critical challenge.

Future research should focus on:

Asymmetric Synthesis: Developing enantioselective or diastereoselective synthetic methodologies to produce specific stereoisomers of this compound derivatives. This could involve asymmetric catalysis (e.g., hydrogenation, alkylation, amination), chiral auxiliaries, or enzymatic resolutions.

Chiral Ligands/Catalysts: Synthesizing chiral derivatives of this compound that can themselves act as ligands or catalysts in asymmetric transformations.

Stereochemical Analysis: Establishing robust analytical methods (e.g., chiral HPLC, NMR with chiral shift reagents) for determining the enantiomeric purity and absolute configuration of synthesized products.

Stereocenter Introduction: Exploring methods for introducing stereogenic centers at various positions of the indene ring system or on substituents attached to the amine group, with high fidelity. The challenge of controlling multiple stereocenters in complex derivatizations will require sophisticated synthetic strategies.

Table 7.5: Strategies for Stereochemical Control in this compound Derivatization

Derivatization StrategyTarget Stereochemical OutcomeKey Challenges
Asymmetric CatalysisHigh enantiomeric excess (ee)Catalyst design, substrate scope, reaction conditions optimization
Chiral AuxiliariesHigh diastereomeric excess (de)Attachment/removal efficiency, auxiliary cost, recyclability
Enzymatic Resolution/SynthesisHigh ee/deEnzyme availability, substrate specificity, reaction rates, cofactor recycling
Chiral Pool SynthesisDefined stereochemistryAvailability of suitable chiral starting materials, number of synthetic steps
Diastereoselective ReactionsSpecific diastereomersControl of relative stereochemistry, minimizing epimerization

Q & A

How can researchers design synthetic routes for 1H-Inden-7-amine while addressing challenges in regioselectivity and yield optimization?

Basic Question
Methodological Answer:

  • Start with precursor molecules like indene derivatives or substituted indoles, leveraging cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the amine group at the 7-position .
  • Monitor reaction conditions (temperature, catalyst loading) using HPLC or LC-MS to track regioselectivity. For yield optimization, employ design-of-experiment (DoE) approaches to test variables like solvent polarity and stoichiometric ratios of reagents .
  • Validate purity via NMR (e.g., 1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS), referencing PubChem or NIST spectral databases .

What analytical techniques are most effective for distinguishing structural isomers of this compound derivatives?

Advanced Question
Methodological Answer:

  • Combine 1H^1H-NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by similar substituent environments. For example, NOESY can confirm spatial proximity of protons in constrained indenamine systems .
  • Use computational chemistry (DFT-based NMR chemical shift predictions) to simulate spectra for proposed isomers and compare with experimental data .
  • Apply hyphenated techniques like GC-MS or LC-MS/MS to separate and identify low-abundance isomers, ensuring fragmentation patterns align with proposed structures .

How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Advanced Question
Methodological Answer:

  • Conduct meta-analysis of published studies to identify variables affecting activity, such as assay conditions (pH, cell lines) or compound purity thresholds. For example, discrepancies in IC50_{50} values may arise from differences in cytotoxicity assays .
  • Reproduce key experiments under standardized protocols (e.g., OECD guidelines) and validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
  • Perform structure-activity relationship (SAR) modeling to isolate electronic or steric effects of substituents (e.g., chloro vs. methyl groups at the 4-position) .

What strategies are recommended for stabilizing this compound under varying pH and temperature conditions?

Basic Question
Methodological Answer:

  • Use accelerated stability studies (ICH Q1A guidelines) to assess degradation pathways. For example, track amine oxidation via UV-Vis spectroscopy or LC-MS under oxidative (H2_2O2_2) and thermal stress (40–60°C) .
  • Stabilize the compound using buffered solutions (pH 7.4 PBS) or lyophilization, with excipients like trehalose to prevent aggregation .
  • Characterize degradation products using tandem mass spectrometry (MS/MS) and compare with PubChem’s in silico fragmentation tools .

How can computational models predict the reactivity of this compound in catalytic systems?

Advanced Question
Methodological Answer:

  • Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the amine group’s lone pair may dominate reactivity in Pd-catalyzed couplings .
  • Simulate reaction pathways (e.g., transition-state energies) using software like Gaussian or ORCA, validating with experimental kinetic data .
  • Cross-reference computed parameters (e.g., bond dissociation energies) with experimental spectroscopic data to refine models .

What protocols ensure safe handling and disposal of this compound in academic laboratories?

Basic Question
Methodological Answer:

  • Follow OSHA and EPA guidelines for amine handling: use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure .
  • Neutralize waste solutions with dilute HCl (for free amines) before disposal, and document waste streams using Safety Data Sheets (SDS) compliant with GHS standards .
  • Train personnel in spill response (e.g., absorbent materials for liquid spills) and emergency protocols (e.g., eyewash stations) .

How do researchers address conflicting spectral data for this compound in open-access databases?

Advanced Question
Methodological Answer:

  • Cross-validate spectra across multiple databases (NIST, PubChem) and primary literature. For example, compare 1H^1H-NMR chemical shifts with peer-reviewed studies using identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Engage in community platforms (e.g., ChemSpider) to flag discrepancies and contribute corrected data .
  • Re-synthesize the compound and acquire in-house spectra under controlled conditions to resolve ambiguities .

What ethical and technical considerations apply when sharing this compound research data in public repositories?

Advanced Question
Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., crystallographic files, spectral datasets) in repositories like Zenodo or Figshare .
  • Anonymize sensitive data (e.g., proprietary synthesis protocols) while disclosing sufficient detail for reproducibility .
  • Use standardized metadata templates (e.g., ISA-Tab) to ensure compatibility with regulatory frameworks like GDPR for collaborative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.